Superior Alkylguanidine Synthesis Yield Across 4 of 5 Aliphatic Amine Substrates vs. S-Methylisothiouronium Sulphate
In a systematic comparison of guanylating agents for the preparation of mono- and N,N-dialkylguanidine salts, 1-guanyl-3,5-dimethylpyrazole nitrate (the target compound) produced superior yields for four of five amines tested—cyclohexylamine, trans-2-aminocyclohexanol, pyrrolidine, and piperidine—relative to S-methylisothiouronium sulphate [1]. The sole exception was dimethylamine, where S-methylisothiouronium sulphate gave higher conversion. Cyanamide was uniformly less effective than both reagents, establishing the target compound as the broadly superior choice for aliphatic amine guanidination outside of dimethylamine substrates [1].
| Evidence Dimension | Conversion efficiency for mono- and N,N-dialkylguanidine salt formation |
|---|---|
| Target Compound Data | Superior conversion for 4 of 5 amine substrates (cyclohexylamine, trans-2-aminocyclohexanol, pyrrolidine, piperidine) |
| Comparator Or Baseline | S-methylisothiouronium sulphate: superior only for dimethylamine; Cyanamide: inferior for all substrates |
| Quantified Difference | Target compound superior on 4/5 substrates; comparator superior on 1/5 substrates |
| Conditions | Preparative-scale reactions; amine substrates reacted under standardized conditions in aqueous or mixed-aqueous media (see primary reference for individual yields). |
Why This Matters
For procurement decisions involving multi-amine guanidination panels, this compound maximizes successful conversion breadth and reduces the need for reagent re-optimization per substrate.
- [1] Bannard, R. A. B., Casselman, A. A., Cockburn, W. F., & Brown, G. M. (1958). GUANIDINE COMPOUNDS. II. PREPARATION OF MONO- AND N,N-DI-ALKYLGUANIDINES. Canadian Journal of Chemistry, 36(11), 1541–1549. View Source
